molecular formula C18H16FNOS B2531943 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide CAS No. 2034617-38-2

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide

Cat. No. B2531943
M. Wt: 313.39
InChI Key: HVRQWNDMIJKVKD-UHFFFAOYSA-N
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Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The benzo[b]thiophene moiety in the compound is likely to contribute to its biological and physiological functions .


Chemical Reactions Analysis

The influence of functionalized arylpiperazines linked to benzo[b]thiophene moieties at C-2 has been analyzed in the context of binding values for similar compounds . The compound is likely to undergo various chemical reactions based on the functional groups present .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Molecular Structure and Aggregation

Supramolecular Aggregation : Research on closely related benzamide derivatives has shown different modes of supramolecular aggregation, emphasizing the importance of molecular conformations in determining the physical properties of substances. These studies provide insight into how minor modifications in molecular structure, such as different substituents on the benzamide ring, can significantly alter the material's physical properties and interactions, such as π-π stacking and hydrogen bonding (B. K. Sagar et al., 2018).

Anticancer Activity

Antiproliferative Activity Against Cancer Cells : Functionalized sulfur-containing heterocyclic analogs, sharing a core structure related to benzothiophenes, have demonstrated selectivity towards laryngeal cancer cells. These compounds highlight the potential for developing targeted therapies based on the manipulation of molecular structures to enhance anticancer activity (B. Haridevamuthu et al., 2023).

Imaging Agents for Medical Diagnostics

Development of PET Imaging Ligands : A study synthesized and evaluated nitro- and fluorobenzamides for their affinity to σ receptors, identifying compounds with potential as ligands for positron emission tomography (PET) imaging of σ receptors in humans. This application demonstrates the utility of fluorobenzamides in developing diagnostic tools for neurological diseases (C. Shiue et al., 1997).

Future Directions

Thiophene and its derivatives are a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, future research could focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNOS/c1-12(20-18(21)15-7-2-4-8-16(15)19)10-13-11-22-17-9-5-3-6-14(13)17/h2-9,11-12H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRQWNDMIJKVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide

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